molecular formula C21H19N3O3S2 B2960014 N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-89-0

N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2960014
CAS No.: 946358-89-0
M. Wt: 425.52
InChI Key: AESBTHJEYVWATE-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiazole ring, an indole ring, and a tosyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indole Ring Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Acetamide Formation: The final step involves the coupling of the thiazole and indole derivatives through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole or indole rings.

    Reduction: Reduced forms of the acetamide or tosyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylthiazol-2-yl)-2-(3-benzyl-1H-indol-1-yl)acetamide
  • N-(4-methylthiazol-2-yl)-2-(3-methyl-1H-indol-1-yl)acetamide
  • N-(4-methylthiazol-2-yl)-2-(3-ethyl-1H-indol-1-yl)acetamide

Uniqueness

N-(4-methylthiazol-2-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole and indole rings also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-14-7-9-16(10-8-14)29(26,27)19-11-24(18-6-4-3-5-17(18)19)12-20(25)23-21-22-15(2)13-28-21/h3-11,13H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBTHJEYVWATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC(=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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